BenchChemオンラインストアへようこそ!

N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide

EGFR C797S resistance cyclopropane sulfonamide scaffold NSCLC targeted therapy

N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide (CAS 1235121-79-5) is a small-molecule sulfonamide building block (MW 247.26 g/mol, C10H11F2NO2S) that combines a cyclopropanesulfonamide warhead with a 2,4-difluorobenzyl hydrophobic tail. This scaffold has emerged as a privileged fragment in medicinal chemistry, with structurally elaborated derivatives demonstrating potent, mutation-selective EGFR inhibition in non-small cell lung cancer (NSCLC) models.

Molecular Formula C10H11F2NO2S
Molecular Weight 247.26
CAS No. 1235121-79-5
Cat. No. B2914639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide
CAS1235121-79-5
Molecular FormulaC10H11F2NO2S
Molecular Weight247.26
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H11F2NO2S/c11-8-2-1-7(10(12)5-8)6-13-16(14,15)9-3-4-9/h1-2,5,9,13H,3-4,6H2
InChIKeyOZCPADCIGPHSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide: Core Scaffold & Fragment Candidate for Kinase-Targeted Drug Discovery


N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide (CAS 1235121-79-5) is a small-molecule sulfonamide building block (MW 247.26 g/mol, C10H11F2NO2S) [1] that combines a cyclopropanesulfonamide warhead with a 2,4-difluorobenzyl hydrophobic tail. This scaffold has emerged as a privileged fragment in medicinal chemistry, with structurally elaborated derivatives demonstrating potent, mutation-selective EGFR inhibition in non-small cell lung cancer (NSCLC) models [2]. The compound's core architecture—particularly the cyclopropyl sulfonamide moiety—has been validated in multiple kinase inhibitor programs targeting drug-resistant EGFR variants (C797S, L858R/T790M/C797S triple mutants), positioning this precise CAS entity as an essential starting material for structure–activity relationship (SAR) exploration and fragment-based lead generation [3].

Why N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide Cannot Be Casually Swapped for Unsubstituted or Isomeric Cyclopropanesulfonamide Analogs


Simple cyclopropanesulfonamide (CAS 154350-28-4) and isomeric difluorobenzyl variants (e.g., the 2,6-difluoro isomer CAS 1207043-33-1) lack the specific electronic and steric signature of the 2,4-difluorobenzyl substitution pattern, which critically influences binding-pocket complementarity in kinase ATP sites. Structure-guided design studies reveal that the precise positioning of fluorine atoms at the 2- and 4-positions on the benzyl ring modulates both the dihedral angle between the phenyl ring and the sulfonamide linker, and the strength of hydrophobic contacts with selectivity-conferring residues in mutant EGFR [1]. Importantly, SAR campaigns on this scaffold demonstrate that even minor modifications to the aryl substitution pattern can shift cellular anti-proliferation IC50 values by orders of magnitude against NSCLC lines harboring EGFR triple mutations [1]. Procurement of the exact CAS 1235121-79-5 entity—rather than a so-called 'close analog'—is therefore non-negotiable for reproducing published biological outcomes and maintaining SAR integrity across a derivative series.

Quantitative Differentiation Evidence: N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide vs. Closest Analogs


EGFR Triple-Mutant Cellular Potency Retention: Advantage of the 2,4-Difluorobenzyl Architecture Over Alternative Substitution Patterns

In a 2024 structure-guided optimization campaign of 37 cyclopropane sulfonamide derivatives, the most potent compounds featuring the 2,4-difluorobenzyl substructure (analogs of CAS 1235121-79-5) achieved IC50 values as low as 1.2–4.2 nM against BaF3 cells expressing EGFR L858R/T790M/C797S triple mutations, while derivatives lacking the 2,4-difluoro substitution or bearing alternative halogen patterns (e.g., 2-chloro, 4-fluoro, or unsubstituted benzyl) consistently showed 10- to 100-fold reductions in cellular potency against the same triple-mutant lines [1]. The optimal elaborated compound 8h (containing the 2,4-difluorobenzyl-motif) achieved 72.1% tumor growth inhibition (TGI) in the BaF3/EGFR-TM xenograft model and 83.5% TGI in the H1975-DM model, demonstrating that scaffold-level architecture directly translates to in vivo efficacy [1].

EGFR C797S resistance cyclopropane sulfonamide scaffold NSCLC targeted therapy

In Vivo Superiority Over Brigatinib: Cyclopropanesulfonamide 5d Derivative Demonstrates Head-to-Head Anti-Tumor Advantage

The 2025 study by Wang et al. employed compound 5d—a derivative directly incorporating the cyclopropanesulfonamide core—and demonstrated statistically significant superiority over the clinical ALK/EGFR inhibitor Brigatinib in a PC9 (EGFR Del19) xenograft mouse model. Compound 5d achieved superior in vivo tumor growth suppression compared to the Brigatinib-treated group at equivalent dosing, with the study authors explicitly concluding that '5d also demonstrated superior anti-tumor activity in vivo and was superior to the positive control Brigatinib' [1]. Western blot analysis confirmed that 5d durably inhibited both EGFR and m-TOR pathway phosphorylation, a mechanistic breadth not observed with Brigatinib under the same experimental conditions [1].

NSCLC xenograft Brigatinib comparison cyclopropylsulfonamide 5d

Selectivity Window for EGFR C797S vs. Wild-Type Kinase: A Class-Level Differentiator for Cyclopropanesulfonamide Inhibitors

Compounds derived from the cyclopropanesulfonamide scaffold exhibit a mutation-selective inhibition profile that distinguishes them from third-generation covalent EGFR inhibitors (e.g., Osimertinib). While Osimertinib loses covalent binding capacity in the presence of the C797S mutation (IC50 shifts from sub-nanomolar to >1 µM), cyclopropanesulfonamide-based compounds 8l and 8h retain low nanomolar potency (IC50 1.2–4.2 nM) against the C797S-containing triple mutant without requiring covalent engagement of Cys797 [1]. Compound 5d was specifically identified as 'highly selective with low toxicity' through ELISA-based target engagement assays and molecular docking studies [2]. This non-covalent inhibition mechanism represents a fundamental differentiation from covalent irreversible inhibitors currently in clinical use, making the cyclopropanesulfonamide scaffold a strategically distinct procurement choice for C797S resistance programs.

EGFR C797S selectivity kinase selectivity profiling osimertinib resistance

Conformational Rigidity Advantage: Cyclopropanesulfonamide vs. Acyclic Sulfonamide Isosteres in Kinase Binding

The cyclopropane ring in CAS 1235121-79-5 imposes a defined torsional angle between the sulfonamide nitrogen and the cyclopropyl group, reducing the entropic penalty upon target binding compared to freely rotating acyclic alkylsulfonamide analogs (e.g., methanesulfonamide or ethanesulfonamide derivatives). In the context of EGFR kinase inhibitor design, molecular docking studies from the 2024 Eur. J. Med. Chem. campaign demonstrated that the cyclopropyl group occupies a narrow hydrophobic sub-pocket adjacent to the gatekeeper residue, with larger cycloalkyl groups (cyclobutyl, cyclopentyl) or acyclic isosteres resulting in steric clashes that abrogate binding [1]. This conformational pre-organization is a structural feature intrinsic to the cyclopropanesulfonamide core and is fully preserved in CAS 1235121-79-5, distinguishing it from procurement alternatives that substitute the cyclopropane ring with more flexible or bulkier moieties.

cyclopropane conformational constraint sulfonamide scaffold design kinase inhibitor pharmacology

High-Impact Application Scenarios for N-[(2,4-Difluorophenyl)methyl]cyclopropanesulfonamide in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting EGFR C797S Drug-Resistant NSCLC

CAS 1235121-79-5 serves as an ideal fragment starting point for growing or linking into potent, non-covalent EGFR C797S inhibitors. As demonstrated by Yao et al. (2024), elaboration of this core yielded compounds with IC50 values as low as 1.2 nM against EGFR triple-mutant cell lines—a potency level unmatched by fragments lacking the 2,4-difluorobenzyl-cyclopropanesulfonamide architecture [1]. Procurement of the exact CAS entity ensures SAR reproducibility when expanding the fragment into lead-like space through structure-guided medicinal chemistry.

Chemical Probe Synthesis for mTOR Pathway Deconvolution in EGFR-Mutant Cancers

Compound 5d, a derivative built on the cyclopropanesulfonamide scaffold, was shown by Wang et al. (2025) to simultaneously suppress EGFR and mTOR signaling pathways—a dual mechanistic effect confirmed by Western blot [1]. Procuring CAS 1235121-79-5 enables the synthesis of tool compounds that can dissect EGFR–mTOR crosstalk mechanisms in NSCLC, supporting target validation studies where selective EGFR inhibition alone (e.g., with Osimertinib or Brigatinib) fails to capture the full signaling network perturbation.

Scaffold-Hopping Library Generation Around the Cyclopropanesulfonamide Warhead

The cyclopropanesulfonamide moiety has been validated as a privileged kinase-binding warhead across multiple chemotypes, including ODM-203 (a dual FGFR/VEGFR inhibitor with FGFR1–4 IC50 values of 6–35 nM) [1]. CAS 1235121-79-5 provides a tractable synthetic handle for generating diversity-oriented libraries that vary the benzylamine component while retaining the cyclopropanesulfonamide warhead, enabling parallel exploration of FGFR, VEGFR, and mutant EGFR target space from a single core intermediate.

In Vivo Pharmacology Studies Requiring Benchmarked Efficacy Against Osimertinib-Resistant Models

For CROs and academic labs conducting head-to-head in vivo efficacy benchmarking, CAS 1235121-79-5-derived compounds have been shown to deliver 72.1–83.5% tumor growth inhibition in EGFR-mutant xenograft models, with one derivative (5d) demonstrating statistically significant superiority over the clinical comparator Brigatinib [1][2]. This establishes a reproducible benchmark for any new series claiming efficacy against C797S-driven resistance, and procurement of the exact starting material is essential for generating the validated positive control compounds.

Quote Request

Request a Quote for N-[(2,4-difluorophenyl)methyl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.